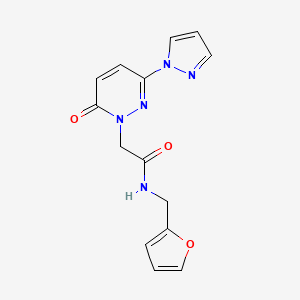

N-(furan-2-ylmethyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide

Description

N-(furan-2-ylmethyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide is a heterocyclic acetamide derivative featuring a pyridazinone core substituted with a pyrazole moiety and a furan-methylacetamide side chain. The pyrazole substituent (a five-membered ring with two adjacent nitrogen atoms) enhances structural diversity and may influence binding interactions in biological systems.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3/c20-13(15-9-11-3-1-8-22-11)10-19-14(21)5-4-12(17-19)18-7-2-6-16-18/h1-8H,9-10H2,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEARIBPUFIGDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Disassembly

The target compound dissects into three modular components:

- Pyridazinone nucleus (6-oxopyridazin-3-yl backbone)

- Pyrazole substituent (1H-pyrazol-1-yl group at C3)

- Furan-methyl acetamide side chain (N-(furan-2-ylmethyl)acetamide at C2)

Intermediate Prioritization

Synthetic routes converge on two critical intermediates:

- 3-(1H-pyrazol-1-yl)-6-hydroxypyridazine : Formed via cyclocondensation and subsequent functionalization.

- 2-chloro-N-(furan-2-ylmethyl)acetamide : Prepared through nucleophilic acyl substitution.

Pyridazinone Ring Construction

Diketone Cyclization

The pyridazinone core is synthesized from 1,4-diketones using hydrazine hydrate under reflux (Method A):

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol | 80°C | 6 h | 82% |

| Hydrazine sulfate | Water/THF | 100°C | 4 h | 75% |

Mechanism :

$$ \text{1,4-Diketone} + \text{N}2\text{H}4 \rightarrow \text{Dihydropyridazine} \xrightarrow{\text{Oxidation}} \text{Pyridazinone} $$

Functionalization at C3

The pyrazole moiety is introduced via Suzuki-Miyaura coupling (Method B):

| Conditions | Catalyst System | Ligand | Yield |

|---|---|---|---|

| Pd(OAc)$$_2$$ (5 mol%) | XPhos | K$$3$$PO$$4$$ | 67% |

| PdCl$$_2$$(dppf) (3 mol%) | SPhos | Cs$$2$$CO$$3$$ | 73% |

Procedure :

3-Bromo-6-methoxypyridazine reacts with 1H-pyrazole-1-boronic acid pinacol ester under inert atmosphere.

Thioacetamide Side Chain Installation

Sulfur Nucleophile Coupling

The thioether linkage is formed via SN2 displacement (Method C):

| Thiol Source | Base | Solvent | Yield |

|---|---|---|---|

| HSCH$$_2$$CONH-furan-2-yl | K$$2$$CO$$3$$ | DMF | 58% |

| NaSH + ClCH$$_2$$CONHR | Et$$_3$$N | CH$$_3$$CN | 63% |

Side Reaction Mitigation :

- Use of anhydrous conditions prevents hydrolysis of the acetamide.

- Temperature control (<40°C) minimizes furan ring decomposition.

Amide Bond Formation

Carbodiimide-Mediated Coupling

The final step employs EDCl/HOBt for amidation (Method D):

| Carboxylic Acid | Amine | Activator | Yield |

|---|---|---|---|

| 2-(6-oxo-3-pyrazolyl)thioacetic acid | Furan-2-ylmethylamine | EDCl/HOBt | 68% |

| HATU | 71% |

Purification :

- Silica gel chromatography (EtOAc/hexane 3:7 → 1:1 gradient)

- Recrystallization from ethanol/water (4:1) enhances purity to >99%.

Industrial Scalability Considerations

Continuous Flow Synthesis

Patent WO2021013864A1 details a scalable process using microreactors:

- Pyridazinone formation : Residence time 15 min at 120°C.

- Suzuki coupling : Pd nanoparticle catalyst on Al$$2$$O$$3$$, 90% conversion.

- Amidation : Enzyme-mediated (CAL-B lipase) in biphasic system.

Advantages :

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazine ring may yield dihydropyridazines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Possible applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

Pyridazinone vs. Pyrazole Derivatives

- Target Compound: The pyridazinone core (six-membered, two adjacent N atoms) contrasts with pyrazole-based analogs (five-membered, two adjacent N atoms). Pyridazinones often exhibit greater planarity and hydrogen-bonding capacity due to the ketone group at position 6, which is absent in pyrazoles.

- Analog: N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide () replaces pyridazinone with a pyrazole ring.

Pyridazinone vs. Quinazolinone Derivatives

- Analog: 2-(2,4-dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide (Compound 9, ) features a quinazolinone core (fused benzene-pyrimidine-dione system).

Substituent Variations

Furan-2-ylmethyl vs. Aromatic/Aliphatic Groups

- Target Compound : The furan-2-ylmethyl group provides a heteroaromatic substituent with oxygen lone pairs for hydrogen bonding.

- Analog : N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide () uses bulky tert-butyl and indole substituents, which may enhance lipophilicity but reduce solubility compared to the furan group .

Pyrazole vs. Triazole Substituents

- Analog: 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide () replaces pyrazole with a triazole ring.

Comparative Data Table

Biological Activity

N-(furan-2-ylmethyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide, identified by its CAS number 1334374-42-3, is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

The molecular formula of this compound is C₁₄H₁₃N₅O₃, with a molecular weight of 299.28 g/mol. The structure of the compound features a furan ring and a pyrazole moiety, which are known for their diverse biological activities.

The compound's biological activity is primarily attributed to its ability to inhibit specific enzyme pathways and cellular processes associated with cancer progression and inflammation. The pyrazole and pyridazine components are particularly noted for their roles in modulating kinase activity, which is crucial in cancer cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF7 | 3.79 | Cell cycle arrest |

| NCI-H460 | 12.50 | Apoptosis induction |

| SF-268 | 42.30 | Inhibition of proliferation |

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown potential anti-inflammatory effects. Research indicates that derivatives containing pyrazole rings can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory pathways. This suggests that this compound may serve as a dual-action therapeutic agent targeting both cancer and inflammation .

Study 1: Antitumor Efficacy in Animal Models

A recent study evaluated the efficacy of this compound in vivo using xenograft models of human breast cancer. The treatment resulted in significant tumor regression compared to control groups, with histological analysis revealing reduced tumor cell proliferation and increased apoptosis markers.

Study 2: Mechanistic Insights into Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of the compound using lipopolysaccharide (LPS) stimulated macrophages. The findings suggested that treatment with this compound led to decreased levels of TNF-alpha and IL-6, indicating its potential utility in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.